molecular formula C8H8Cl2O B1345576 2-Chloro-1-(4-chlorophenyl)ethanol CAS No. 6378-66-1

2-Chloro-1-(4-chlorophenyl)ethanol

Cat. No. B1345576
CAS RN: 6378-66-1
M. Wt: 191.05 g/mol
InChI Key: FMVSIWSINRIEKZ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-chlorophenyl)ethanol” is a chemical compound with the molecular formula C8H8Cl2O . It is also known by other names such as “2-chloro-1-(4-chlorophenyl)ethan-1-ol” and "Benzeneethanol, 4-chloro-" .


Synthesis Analysis

The synthesis of “2-Chloro-1-(4-chlorophenyl)ethanol” involves catalytic processes . For instance, the compound can be obtained with a space-time yield (STY) of up to 268 g/L d^-1 without any additional cofactor required in the reductive reaction process .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(4-chlorophenyl)ethanol” can be represented by the InChI code “1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2” and the canonical SMILES "C1=CC(=CC=C1C(CCl)O)Cl" .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-1-(4-chlorophenyl)ethanol” is 191.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Application 1: Chiral-induced synthesis of chiral covalent organic frameworks core-shell microspheres for HPLC enantioseparation

    Summary of the Application

    The compound 2-Chloro-1-(4-chlorophenyl)ethanol is used in the chiral-induced synthesis of chiral covalent organic frameworks (CCOFs) core-shell microspheres for High-Performance Liquid Chromatography (HPLC) enantioseparation . These CCOFs are a kind of two-dimensional (2D) or three-dimensional (3D) ordered crystalline porous materials, which are formed by the reversible polymerization of organic building blocks .

    Methods of Application or Experimental Procedures

    The CCOFs are synthesized based on achiral organic precursors by a chiral-induced synthesis strategy . Various kinds of racemates were selected as analytes and separated on the CCOF-TpPa-1@SiO2 and CCOF-TpBD@SiO2-packed columns with a low column backpressure .

    Results or Outcomes

    The fabricated two CCOFs@SiO2 chiral columns exhibited good separation performance towards various racemates with high column efficiency (e.g., 19,500 plates m−1 for (4-fluorophenyl)ethanol and 18,900 plates m−1 for 1-(4-chlorophenyl)ethanol) and good reproducibility . Some effects have been investigated such as the analyte mass and column temperature on the HPLC enantioseparation .

Application 2: Biocatalytic Synthesis of Optically Pure Vic-Halohydrins

    Summary of the Application

    The compound 2-Chloro-1-(4-chlorophenyl)ethanol is used in the biocatalytic synthesis of optically pure vic-halohydrins . Vic-halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .

    Methods of Application or Experimental Procedures

    The synthesis involves various enzymatic strategies, including asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .

    Results or Outcomes

    The enantioselectivity of wild-type biocatalysts is often too low for enantiopure synthesis. To overcome these limitations, catalytic properties of wild-type enzymes have been improved by rational and semi-rational protein design or directed evolution .

Application 3: Transfer Dehydrogenation of Alcohols

    Summary of the Application

    The compound 1-(4-Chlorophenyl)ethanol, which is structurally similar to 2-Chloro-1-(4-chlorophenyl)ethanol, is used to study transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts using olefins as hydrogen acceptors .

    Methods of Application or Experimental Procedures

    The transfer dehydrogenation is carried out over heterogeneous palladium catalysts . The olefins act as hydrogen acceptors in the reaction .

    Results or Outcomes

    The study provides insights into the mechanism of transfer dehydrogenation and the role of the catalyst in the reaction .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

2-chloro-1-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVSIWSINRIEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40980352
Record name 2-Chloro-1-(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-chlorophenyl)ethanol

CAS RN

6378-66-1
Record name 4-Chloro-α-(chloromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6378-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-alpha-(chloromethyl)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-(4-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-α-(chloromethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bio-reaction and analysis were carried out in the same way as described in Example 2 except that as substrate was used 3.25 g each of 2-bromo-1-(2'-chlorophenyl) ethanone, 2-chloro-1-(3'-chlorophenyl) ethanone and 2-chloro-1-(4'-chlorophenyl) ethanone instead of 2-bromo-1-(3'-chlorophenyl) ethanone and as the reaction products (-)-2-chloro-1-(2'-chlorophenyl) ethanol, (-)-2-chloro-1-(3'-chlorophenyl) ethanol and (-)-2-chloro-1-(4'-chlorophenyl) ethanol were obtained respectively. The yields and physical properties of the respective reaction products were as shown in Table 4.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloro-4′-chloroacetophenone (189.6 mg, 1.0 mmol) and a formic acid/triethylamine azeotropic mixture (0.2 ml) were added to a solution of chloro(pentamethylcyclopentadienyl)rhodium (III) (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (0.67 mg, 0.001 mmol, s/c=1000) in ethyl acetate (2.0 ml), followed by stirring at room temperature for 2 hours. After completion of the reaction, 1 M hydrochloric acid (1.2 ml) was added, and the reaction product was extracted with ethyl acetate (2 ml) and dried over magnesium sulfate. Evaporation of the solvent gave a desired compound, (+)-2-chloro-1-(4′-chlorophenyl)ethanol (172.8 mg; yield: 90.2%; optical purity: 91.6% ee).
Quantity
189.6 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
chloro(pentamethylcyclopentadienyl)rhodium (III) (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Quantity
0.67 mg
Type
catalyst
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Frische, J Schwarzbauer, M Ricking - Chemosphere, 2010 - Elsevier
Groundwater samples contaminated by an industrial point source were analysed in order to reveal the structural diversity of halogenated organic contaminants. Particular focus was laid …
Number of citations: 39 www.sciencedirect.com
LC Fardelone, JAR Rodrigues… - Enzyme …, 2011 - downloads.hindawi.com
Enantioselective reductions of p-R 1 -C 6 H 4 C(O)CH 2 R 2 (R 1 = Cl, Br, CH 3 , OCH 3 , NO 2 and R 2 = Br, Cl) mediated by Geotrichum candidum CCT 1205 and Rhodotorula glutinis …
Number of citations: 14 downloads.hindawi.com
P Vitale, A Digeo, FM Perna, G Agrimi, A Salomone… - Catalysts, 2017 - mdpi.com
A two-step stereoselective chemoenzymatic synthesis of optically active α-aryl-substituted oxygen heterocycles was developed, exploiting a whole-cell mediated asymmetric reduction …
Number of citations: 11 www.mdpi.com
C Aguirre-Pranzoni, FR Bisogno, AA Orden… - Journal of Molecular …, 2015 - Elsevier
Rhodotorula sp. LSL, isolated from a local landfarming was able to catalyze the reduction of prochiral arylketones into sec-alcohols with excellent Prelog stereoselectivity (ee > 99%). …
Number of citations: 20 www.sciencedirect.com
D Woodcock - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
204 Woodcock: IvtsecticidaZ Activity a. nd Chemical Comtitutiout. tetrachloride solution at 0", and the resulting ethanes (Ia, Ib, and IIc) were isolated by aspiration of the solvent and …
Number of citations: 9 pubs.rsc.org
J Zhang, J Wang, Z Qiu, Y Wang - Tetrahedron, 2011 - Elsevier
An efficient method for the synthesis of vicinal chlorohydrin or bromohydrin derivatives has been developed on the basis of direct halohydroxylation of various olefins with …
Number of citations: 39 www.sciencedirect.com
K Frische - 2011 - publications.rwth-aachen.de
Industrial longstanding pollutions reveal still a huge contamination hazard nowadays. The sampling site at the Teltow Canal (Berlin) is located nearby a former industrial point source, …
Number of citations: 8 publications.rwth-aachen.de
F Gírio, RFH Dekker - downloads.hindawi.com
Carbohydrates are nowadays a very competitive feedstock for the chemical industry because their availability is compatible with world-scale chemical production and their price, based …
Number of citations: 4 downloads.hindawi.com
D Zhu, C Mukherjee, L Hua - Tetrahedron: Asymmetry, 2005 - Elsevier
Thirty one recombinant ketoreductase enzymes were screened for the reduction of six α-chloroketones, the precursors of pharmaceutically valuable α-chloroalcohols. Several highly …
Number of citations: 100 www.sciencedirect.com
MA Reddy, K Surendra, N Bhanumathi, KR Rao - Tetrahedron, 2002 - Elsevier
Highly regioselective ring opening of epoxides to halohydrins has been carried out in impressive yields with hydrogen and lithium halides in presence of β-cyclodextrin using water as …
Number of citations: 101 www.sciencedirect.com

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